Chemical structure and properties of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
Chemical structure and properties of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate
An In-Depth Technical Guide to Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a trifunctionalized indazole derivative, it serves as a high-value molecular building block for the synthesis of complex chemical entities. Its core utility lies in the differential reactivity of its two halogen substituents (iodine and bromine), which permits selective, sequential functionalization through modern cross-coupling methodologies. This attribute makes it an invaluable tool for constructing diverse compound libraries for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic utility, proposed synthesis, and applications in medicinal chemistry.
The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Indazole derivatives are known to possess a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] The thermodynamic stability of the 1H-indazole tautomer, combined with its ability to participate in various chemical transformations, makes it a robust and versatile framework for drug design.[2][3]
Physicochemical and Structural Properties
Chemical Structure
The structure of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is defined by the indazole core substituted at three key positions: a bromine atom at position 6, an iodine atom at position 3, and a methyl carboxylate group at position 4.
Caption: Chemical structure of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below for quick reference by researchers.
| Property | Value | Source |
| CAS Number | 885523-89-7 | |
| Molecular Formula | C₉H₆BrIN₂O₂ | |
| Molecular Weight | 380.96 g/mol | |
| Physical Form | Solid | |
| SMILES String | COC(=O)c1cc(Br)cc2[nH]nc(I)c12 | |
| InChI Key | AYZUZQGRXQHAMA-UHFFFAOYSA-N | |
| Storage Class | 11 - Combustible Solids |
The Strategic Advantage: Reactivity and Synthetic Utility
The primary value of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate in drug discovery lies in its capacity for controlled, stepwise elaboration. This is governed by the distinct reactivity of its functional groups.
Orthogonal Reactivity of Halogen Substituents
The key to this molecule's versatility is the differential reactivity between the carbon-iodine (C-I) bond at the 3-position and the carbon-bromine (C-Br) bond at the 6-position. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[5]
This reactivity difference allows for a sequential functionalization strategy:
-
Initial Coupling at C3: The iodo group can be selectively replaced by coupling with a boronic acid, alkyne, or other partner, leaving the bromo group untouched.
-
Subsequent Coupling at C6: The resulting 6-bromo-indazole derivative can then be subjected to a second, distinct cross-coupling reaction to modify the C6 position.
This orthogonal "two-handle" approach is exceptionally powerful for building molecular complexity and systematically exploring the chemical space around the indazole core in SAR studies.[5]
The Role of the Carboxylate Moiety
The methyl ester at the C4 position provides a third point for diversification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with a wide variety of amines to form amides, a common functional group in drug molecules, or used in other transformations.
Logical Flow of Sequential Functionalization
The workflow below illustrates the strategic, stepwise diversification enabled by the compound's unique structure.
Caption: Workflow for the sequential functionalization of the title compound.
Synthesis and Manufacturing
While a dedicated, peer-reviewed synthesis for Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is not widely published, a robust synthetic route can be proposed based on established methodologies for indazole synthesis and functionalization.
Proposed Step-by-Step Synthesis Protocol
This proposed protocol is based on the synthesis of related indazole intermediates.
Step 1: Synthesis of 6-Bromo-1H-indazole This crucial starting material can be prepared on a large scale from 4-bromo-2-methylaniline. The process involves an initial acetylation, followed by a diazotization and intramolecular cyclization reaction.[6]
-
Rationale: This is a well-documented and scalable method for forming the indazole core from readily available anilines.[6]
Step 2: Iodination of 6-Bromo-1H-indazole to form 6-Bromo-3-iodo-1H-indazole The intermediate from Step 1 can be selectively iodinated at the 3-position. A typical protocol involves treating the indazole with a base such as potassium hydroxide (KOH) in a solvent like DMF, followed by the dropwise addition of iodine (I₂).[7]
-
Rationale: The C3 position of the 1H-indazole ring is nucleophilic and readily undergoes electrophilic substitution. The use of a base deprotonates the indazole, increasing its reactivity towards iodine.[7]
Step 3: Carboxylation and Esterification The introduction of the carboxylate group is the final key step. This could potentially be achieved through a directed ortho-metalation of a protected 6-bromo-3-iodo-indazole, followed by quenching with CO₂ and subsequent esterification with methanol. The precise sequence of halogenation and carboxylation would need to be optimized to manage directing group effects and ensure regioselectivity.
Structural Elucidation and Quality Control
As this compound is supplied for early-stage research, end-users are typically responsible for confirming its identity and purity. A combination of standard spectroscopic techniques is essential for this validation.
Predicted Spectroscopic Signatures
The following table outlines the expected spectroscopic characteristics to aid researchers in structural verification.[8]
| Technique | Expected Features | Rationale |
| ¹H NMR | - Aromatic region: Two signals, likely doublets or singlets depending on coupling. - N-H proton: A broad singlet, chemical shift solvent-dependent. - Methyl protons: A sharp singlet around 3.9 ppm. | The signals correspond to the distinct protons on the bicyclic ring and the methyl ester. |
| ¹³C NMR | - ~9 distinct carbon signals. - A signal in the 160-170 ppm range for the ester carbonyl carbon. | Reflects the number of unique carbon environments in the molecule. |
| IR Spec. | - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch: A strong, sharp band around 1700-1730 cm⁻¹. - Aromatic C-H/C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions. | These absorption bands are characteristic of the key functional groups present. |
| Mass Spec. | - A complex molecular ion (M⁺) peak cluster around m/z 381. - A characteristic isotopic pattern due to the presence of both ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ¹²⁷I. | This isotopic signature is a definitive confirmation of the presence and number of bromine and iodine atoms in the molecule. |
Applications in Medicinal Chemistry and Drug Development
The primary application of this molecule is as a synthetic intermediate for the creation of novel compounds for biological screening.[9]
-
Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology.[1][9] This compound provides a direct route to novel analogues of drugs like Pazopanib or Axitinib by allowing for the introduction of diverse side chains at the C3 and C6 positions to target the ATP-binding pocket of various kinases.[1]
-
Fragment-Based Drug Design (FBDD): As a densely functionalized fragment, it can be used to rapidly generate a library of derivatives for screening and SAR exploration. The ability to systematically and independently modify three positions on the scaffold is highly advantageous for optimizing ligand-protein interactions.[10]
-
General Heterocyclic Chemistry: It serves as a valuable starting material for creating a wide range of complex, poly-substituted heterocyclic systems for various therapeutic areas, including inflammation, oncology, and central nervous system disorders.[9]
Safety and Handling
-
General: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Keep in a tightly sealed container in a dark, cool place under an inert atmosphere (e.g., 2-8°C).[11]
-
Hazards: Classified as a combustible solid. Standard precautions for handling chemical reagents should be followed.
Conclusion
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature, combined with the elegant, orthogonal reactivity of its halogen substituents, provides medicinal chemists with a powerful platform for the rational design and efficient synthesis of novel, complex, and diverse small molecules. As the demand for targeted therapeutics continues to grow, the utility of such sophisticated building blocks will undoubtedly become even more critical in the quest for next-generation medicines.
References
-
Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
Supporting Information for a scientific publication. [Link]
-
MySkinRecipes. Methyl 6-bromo-1H-indazole-4-carboxylate. [Link]
-
Barreca, M. L., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Singh, P., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Wang, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Reddy, T. S., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
PubChem. 6-bromo-3-iodo-1-methyl-1h-indazole. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
-
ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
-
IndiaMART. Lab Grade 6-Bromo-3-iodo-1H-indazole CAS NO:885521-88-0. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 6-bromo-1H-indazole-4-carboxylate [myskinrecipes.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
